molecular formula C5H10N2O B111971 5-(Aminomethyl)pyrrolidin-2-one CAS No. 154148-69-3

5-(Aminomethyl)pyrrolidin-2-one

Cat. No. B111971
M. Wt: 114.15 g/mol
InChI Key: GFOAHABINHRDKL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C5H10N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of 5-(Aminomethyl)pyrrolidin-2-one involves several steps. One method involves the use of palladium on activated carbon in ethanol under a hydrogen atmosphere . Another method involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)pyrrolidin-2-one consists of a five-membered pyrrolidine ring with an aminomethyl group attached . The molecular weight of this compound is 114.15 .


Chemical Reactions Analysis

The pyrrolidine ring in 5-(Aminomethyl)pyrrolidin-2-one can undergo various chemical reactions. For instance, it can be functionalized to create new compounds . The reaction conditions and the type of functional group introduced can significantly influence the properties and potential applications of the resulting compounds .


Physical And Chemical Properties Analysis

5-(Aminomethyl)pyrrolidin-2-one is a liquid at room temperature . It has a molecular weight of 114.15 .

Safety And Hazards

The safety data sheet for 5-(Aminomethyl)pyrrolidin-2-one indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The pyrrolidine scaffold, to which 5-(Aminomethyl)pyrrolidin-2-one belongs, is of great interest in drug discovery due to its versatility . Future research may focus on exploring the pharmacophore space of this scaffold, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-(aminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOAHABINHRDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556483
Record name 5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)pyrrolidin-2-one

CAS RN

154148-69-3
Record name 5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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